D-Pinitol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: NIC5-15 is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It is studied for its role in cellular signaling and metabolic pathways.

Mécanisme D'action

Target of Action

D-Pinitol, also known as 3-O-methyl-D-chiro-inositol, is a cyclitol that is nearly ubiquitous in the Leguminosae and Pinaceae families . It primarily targets the glucose transporter type 4 (GLUT4) and insulin receptor substrate (IRS) . These targets play a crucial role in glucose metabolism and insulin signaling, which are key processes in energy homeostasis .

Mode of Action

This compound interacts with its targets by enhancing their expression . This interaction results in an increase in the expression of CCAAT/enhancer binding protein alpha (C/EBPα), peroxisome proliferators-activated receptor γ (PPARγ), and adiponectin . These changes suggest that this compound could act as an insulin sensitizer .

Biochemical Pathways

This compound affects several biochemical pathways. It has been suggested to possess multifunctional properties through a variety of signaling pathways . These include:

- Anti-cancer activity through the inhibition of TNF-α and suppression of the NF-κB pathway .

- Insulinomimetic and metabolic regulation in type 2 diabetes mellitus, via a post-receptor pathway of insulin action .

- Antioxidant activity .

- Hepatoprotective effects .

- Immuno-modulation, balancing Th1/Th2 cytokines .

- Osteoporosis prevention, through p38/JNK and NF-κB pathways .

- Anti-aging, via reduction of the insulin/IGF-1 signaling (IIS) pathway .

- Improvement of creatine retention .

- Prevention and amelioration of Alzheimer’s disease through selective γ-secretase modulation .

Pharmacokinetics

It has been observed that when this compound is derived from a carob pods-based syrup, its maximum plasma concentration (cmax) is reduced to 40% of the expected based on the data of this compound alone . This suggests a reduced absorption probably because of competition with monosaccharide transport .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been reported that this compound treatment effectively regulates hyperglycemia and prevents insulin resistance . Moreover, it has been shown to have antioxidant, anti-diabetic, anti-inflammatory, and anticancer properties .

Action Environment

This compound plays an important role in plants as a physiological cellular modulator and chemical defense against unfavorable environmental conditions, such as water deficit and high level of salinity . This suggests that environmental factors could influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

D-Pinitol plays a crucial role in biochemical reactions, particularly in plants where it acts as a physiological cellular modulator and chemical defense against unfavorable environmental conditions such as water deficit and high salinity . In biochemical reactions, this compound interacts with several enzymes and proteins. For instance, it has been shown to interact with the post-receptor signaling pathway of insulin, integrated by phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), leading to increased glucose uptake in muscle cells . Additionally, this compound has been found to inhibit the NF-κB pathway, which is involved in inflammatory responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells, which can help lower blood sugar levels . Furthermore, this compound exhibits antioxidant properties, protecting cells from oxidative stress and damage . It also influences cell signaling pathways, such as the PI3K/Akt pathway, and affects gene expression related to inflammation and metabolism . In cancer cells, this compound has shown potential in inhibiting cell proliferation and inducing apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and activates the PI3K/Akt signaling pathway, enhancing glucose uptake in cells . This compound also inhibits the NF-κB pathway, reducing inflammation . Additionally, it has been found to modulate the expression of genes involved in oxidative stress response, such as those encoding antioxidant enzymes . These molecular interactions contribute to the compound’s antidiabetic, anti-inflammatory, and antioxidant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity . Long-term studies have demonstrated that this compound can sustain its beneficial effects on cellular function, such as improving insulin sensitivity and reducing oxidative stress, over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound improves glucose metabolism and inhibits bone loss in mice with diabetic osteoporosis at doses of 50 and 100 mg/kg body weight per day . Higher doses of this compound have been associated with enhanced pancreatic function and reduced fasting blood glucose levels

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the insulin signaling pathway, enhancing glucose uptake and metabolism . Additionally, this compound has been found to influence metabolic pathways related to oxidative stress and inflammation . It modulates the activity of enzymes involved in antioxidant defense, such as superoxide dismutase and catalase, thereby reducing oxidative damage . These interactions contribute to the compound’s overall metabolic effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, this compound is transported by polyol transporters, such as LjPLT11, which facilitate its movement within infected cells of Lotus japonicus nodules . In animal models, this compound has been shown to be absorbed and distributed in various tissues, including the liver, kidney, and bone marrow . The transport and distribution of this compound are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. In plants, this compound is localized within specific compartments, such as peribacteroid membranes in Lotus japonicus nodules . This localization is essential for maintaining osmotic balance and stability during nodule development . In animal cells, this compound’s subcellular localization and its effects on cellular compartments are still under investigation. Understanding the precise localization of this compound within cells will provide insights into its mechanisms of action and potential therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

NIC5-15 peut être synthétisé à partir du D-chiro-inositol par une réaction de méthylation. Le processus implique l'utilisation d'agents méthylants tels que l'iodure de méthyle ou le sulfate de diméthyle dans des conditions basiques. La réaction nécessite généralement un solvant comme le diméthylformamide ou le diméthylsulfoxyde et une base telle que l'hydrure de sodium ou le carbonate de potassium .

Méthodes de production industrielle

La production industrielle de NIC5-15 implique l'extraction du D-chiro-inositol à partir de sources naturelles comme le soja, suivie d'une méthylation chimique. Le processus d'extraction comprend des étapes telles que l'extraction par solvant, la filtration et la purification pour isoler le D-chiro-inositol. L'étape de méthylation est ensuite effectuée dans des conditions contrôlées pour produire du NIC5-15 .

Analyse Des Réactions Chimiques

Types de réactions

NIC5-15 subit plusieurs types de réactions chimiques, notamment :

Oxydation : NIC5-15 peut être oxydé pour former divers produits d'oxydation.

Réduction : Il peut être réduit pour former des dérivés d'alcool de sucre réduit.

Substitution : NIC5-15 peut subir des réactions de substitution où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du NIC5-15, tels que des produits oxydés, des alcools de sucre réduits et des dérivés d'inositol substitués .

Applications de la recherche scientifique

Chimie : NIC5-15 est utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Il est étudié pour son rôle dans la signalisation cellulaire et les voies métaboliques.

Mécanisme d'action

NIC5-15 exerce ses effets par le biais de plusieurs mécanismes :

Insensibilisation à l'insuline : NIC5-15 améliore l'insensibilisation à l'insuline en modulant les voies de signalisation de l'insuline.

Modulation de la γ-sécrétase : Il réduit la production de bêta-amyloïde en modulant l'activité de la γ-sécrétase, ce qui est crucial dans la pathogenèse de la maladie d'Alzheimer.

Cibles moléculaires et voies : NIC5-15 cible les récepteurs de l'insuline et la γ-sécrétase, affectant les voies impliquées dans le métabolisme du glucose et la production de bêta-amyloïde.

Comparaison Avec Des Composés Similaires

Composés similaires

D-chiro-inositol : Un précurseur du NIC5-15, connu pour ses propriétés d'insensibilisation à l'insuline.

Myo-inositol : Un autre isomère de l'inositol avec des activités biologiques similaires.

Pinitol : Un dérivé de l'inositol d'origine naturelle ayant des effets d'insensibilisation à l'insuline.

Unicité du NIC5-15

NIC5-15 est unique en raison de son double rôle dans l'insensibilisation à l'insuline et la modulation de l'activité de la γ-sécrétase. Cela en fait un candidat prometteur pour le traitement des troubles métaboliques et des maladies neurodégénératives comme la maladie d'Alzheimer .

Propriétés

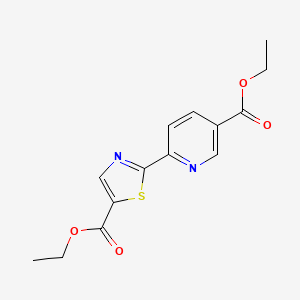

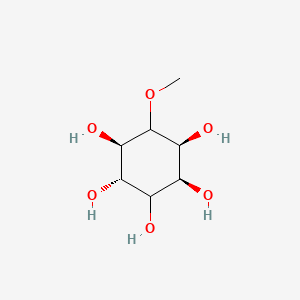

IUPAC Name |

6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-38-6, 10284-63-6, 60537-25-9, 484-68-4 | |

| Record name | L-Quebrachitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Pinitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231332 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Quebrachitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.